7-Ethyl Theophylline

Beschreibung

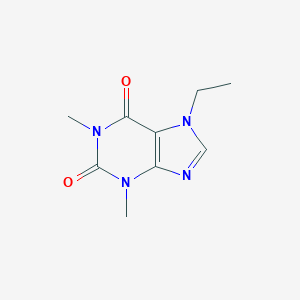

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOQNHMXOPWCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177605 | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23043-88-1 | |

| Record name | 7-Ethyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHYLTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EZ53T6D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 7-Ethyl Theophylline (B1681296)

The synthesis of 7-ethyl theophylline typically involves the modification of the core theophylline structure. While specific detailed routes solely for this compound are not extensively detailed in the immediate search results, the synthesis of theophylline derivatives with substitutions at the N7 position provides insight into the general methodologies employed. Alkylation at the N7 position of theophylline is a common strategy.

One described synthetic approach for a related compound, 7-(2-chloroethyl)theophylline (B172990), involves reacting theophylline with ethylene (B1197577) dichloride in the presence of a base like 2N sodium hydroxide (B78521) solution and refluxing the mixture. This reaction proceeds via an SN2 mechanism where the N7 nitrogen of theophylline acts as a nucleophile, attacking the less sterically hindered terminal chlorine of ethylene dichloride. Another method for synthesizing 7-(2-chloroethyl)theophylline utilizes epichlorohydrin (B41342) as an electrophilic agent, enabling selective alkylation at the N7 position. This involves dissolving theophylline in anhydrous DMF under nitrogen, adding epichlorohydrin dropwise at 0°C, and stirring for an extended period.

The synthesis of 7-(2,2-dimethoxyethyl)theophylline, an intermediate for doxofylline, can be achieved by the condensation of theophylline with haloacetaldehyde dimethyl acetal (B89532) in a polar solvent with an acid binding agent. google.com

Precursor Chemistry and Reaction Pathways

Theophylline (1,3-dimethylxanthine) serves as the fundamental precursor for the synthesis of this compound and its derivatives. The core structure of theophylline can be synthesized through various routes, including the Traube purine (B94841) synthesis, which involves the preparation of 5,6-diaminouracil (B14702) from urea (B33335) or substituted urea, followed by cyclization. wikipedia.orgnih.gov

For the introduction of the ethyl group at the N7 position, alkylation reactions are central. The nucleophilic character of the nitrogen atom at position 7 of the theophylline ring allows it to react with electrophilic ethylating agents. The reaction pathway typically involves the deprotonation of the N7 position under basic conditions, followed by the attack of the resulting anion on the ethylating agent.

One mentioned synthesis of 7-ethyltheophylline itself starts with the reaction of ethylbenzene (B125841) with acetaldehyde (B116499) and sodium hydroxide to produce ethyl acetoacetate, which is then reacted with carbon dioxide to produce this compound. biosynth.com This suggests an alternative, potentially less direct, route compared to direct alkylation of theophylline.

Optimization of Synthesis Parameters for Research Scale

Optimization of synthetic parameters for research scale production of this compound and its derivatives focuses on improving yield, purity, and reaction efficiency. Factors such as solvent choice, reaction temperature, reaction time, and the stoichiometry of reactants and bases are critical.

For instance, in the synthesis of 7-(2-chloroethyl)theophylline, refluxing the reaction mixture of theophylline and ethylene dichloride in 2N sodium hydroxide solution at 80–90°C for 6 hours is a reported condition. The use of anhydrous DMF and controlled temperature (0°C initially, then room temperature) is employed when using epichlorohydrin.

In the synthesis of 7-(2,2-dimethoxyethyl)theophylline, using anhydrous potassium carbonate as an acid binding agent and dimethyl acetamide (B32628) as a solvent, with heating to 150°C, is described. google.com The addition of a catalyst like tetrabutylammonium (B224687) can increase the yield in the reaction of theophylline with 1,2-dichloroethane (B1671644) in 2N sodium hydroxide solution. derpharmachemica.com

These examples highlight that optimization involves exploring different bases, solvents, temperatures, and reaction times to achieve the desired outcome for specific N7-substituted theophylline compounds.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves chemical modifications to the theophylline core, particularly at the N7 position, to introduce various functional groups and side chains. These modifications are explored to alter the pharmacological properties of the resulting compounds.

Alkylation and Substitution Reactions at the N7 Position

Alkylation at the N7 position is a primary method for synthesizing 7-substituted theophylline derivatives. This typically involves reacting theophylline with an alkylating agent containing the desired functional group or a precursor to it. The N7 nitrogen acts as a nucleophile in these reactions.

Examples of alkylating agents used in the synthesis of 7-substituted theophyllines include:

Ethylene dichloride for introducing a 2-chloroethyl group.

Epichlorohydrin for introducing a 2,3-epoxypropyl group, which can then be further modified. researchgate.net

Haloacetaldehyde dimethyl acetal for introducing a 2,2-dimethoxyethyl group. google.com

Various alkyl halides, as explored in the synthesis of 7-(ethylaryl) theophylline derivatives. derpharmachemica.com

Dibromoalkanes of different lengths to connect a pyrrolidine (B122466) group to the N7 position, as seen in the synthesis of caffeine (B1668208) analogs. conicet.gov.ar

These reactions are often carried out in the presence of a base to deprotonate the N7 position and facilitate the nucleophilic attack. Solvents like DMF, ethanol, or aqueous sodium hydroxide are commonly used. google.comderpharmachemica.comconicet.gov.ar

Functional Group Introduction Strategies

Beyond simple alkylation, various strategies are employed to introduce diverse functional groups onto the side chain at the N7 position or to modify other parts of the theophylline structure to create analogs.

Functional groups such as hydroxyl, amino, chloro, and various heterocyclic systems have been introduced into the side chain attached to the N7 position. For example, 7-(2-chloroethyl)theophylline can serve as an intermediate for further reactions. derpharmachemica.com The introduction of chloroaryl and thioaryl groups onto a 7-(2-chloroethyl) theophylline precursor has been reported. derpharmachemica.comderpharmachemica.com

Epoxy groups introduced via epichlorohydrin can be opened to yield dihydroxy or amino alcohol functionalities. researchgate.net The synthesis of a theophylline derivative with a substituted propyl group at the 7th position, including hydroxy and amino groups, has been described. ontosight.ai Another derivative features a substituted propyl chain at the 7-position with a hydroxy group, an amino group linked to an ethyl chain, and a meta-hydroxyphenyl ring, synthesized through alkylation, amination, and hydroxylation steps. ontosight.ai

The introduction of 1,2,4-triazole (B32235) groups into theophylline derivatives has been achieved through the condensation of theophylline acetic acid with appropriate precursors or by reacting theophylline acetohydrazide with phenyl isothiocyanate followed by hydrolysis. researchgate.netacs.org

Multi-step Organic Synthesis Approaches

The synthesis of complex this compound derivatives and analogs often requires multi-step organic synthesis approaches involving a sequence of reactions to build the desired molecular structure.

For instance, the synthesis of 7-(2-(4-(2-furoyl)-1-piperazinyl)ethyl)theophylline involves multi-step chemical reactions, including alkylation and acylation steps, to introduce the piperazinyl and furoyl functional groups. ontosight.ai

A multi-step synthesis of acefylline (B349644)–1,2,4-triazole hybrids involved esterification of acefylline to yield theophylline-7-acetate, followed by reaction with hydrazine (B178648) monohydrate to get theophylline-7-acetohydrazide. This hydrazide was then treated with phenyl isothiocyanate to prepare a thiosemicarbazide (B42300) intermediate, which was hydrolyzed to obtain the final triazole hybrid. acs.org

Another example of a multi-step synthesis is the preparation of 7-[2-hydroxy-3-(4-acetyl-amino)-phenoxy]-propyl]-theophylline derivatives, which involved reacting 8-substituted theophyllines with an epoxy-propyl-acetaminophen intermediate, itself synthesized in prior steps. farmaciajournal.com

The synthesis of 7-(3-azido-2-hydroxypropyl)theophylline and its amino derivative involved nucleophilic displacement of a tosyloxy group, followed by reduction of the azide. researchgate.net

Novel Synthetic Strategies and Green Chemistry Considerations

The synthesis of this compound typically involves the ethylation of theophylline at the N7 position. Traditional methods often employ alkylating agents such as ethyl iodide or diethyl sulfate (B86663) under basic conditions. While effective, these methods can present challenges related to the toxicity and environmental impact of the reagents and solvents used.

Recent efforts in chemical synthesis have focused on developing novel strategies that align with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. Green chemistry approaches in the synthesis of theophylline derivatives, including potential routes to this compound, explore the use of more environmentally benign solvents, catalysts, and reaction conditions.

One area of research involves utilizing theophylline itself as a catalyst in organic reactions, highlighting its potential beyond being solely a target molecule rsc.org, researchgate.net. While this research focuses on theophylline's catalytic activity in other reactions, it underscores a broader movement towards leveraging the properties of xanthine (B1682287) derivatives in more sustainable chemical processes.

Another aspect of green chemistry in synthesis is the exploration of alternative alkylating agents or reaction conditions that minimize waste and improve atom economy. Although specific detailed studies on novel green synthetic routes solely for this compound are not extensively detailed in the immediate search results, research into the synthesis of other theophylline derivatives provides insights into potential greener approaches. For instance, the synthesis of various theophylline derivatives has explored microwave-assisted reactions and solvent-free conditions, which are considered greener alternatives to conventional heating and solvent-intensive methods researchgate.net, researchgate.net.

The synthesis of doxofylline, a related compound, has seen developments in preparation methods aiming for higher yields and simpler processes using readily available and less hazardous materials google.com, google.com. These advancements in related xanthine chemistry suggest that similar green methodologies could be applicable to the synthesis of this compound. The use of phase transfer catalysts in the presence of bases like sodium hydroxide or potassium carbonate in aqueous or mixed solvent systems could offer milder reaction conditions compared to traditional methods google.com.

Further research into novel synthetic strategies for this compound could explore biocatalysis, photocatalysis, or the use of alternative green solvents such as water, ethanol, or supercritical CO2, as have been investigated for other chemical syntheses rsc.org, qeios.com. The development of solid catalysts or heterogeneous reaction conditions could also contribute to easier product separation and catalyst recovery, aligning with green chemistry principles.

Pharmacological Mechanisms and Cellular Interactions

Prodrug Activation and Biotransformation to Theophylline (B1681296)

7-Ethyl Theophylline is considered a prodrug, meaning it is initially administered in an inactive or less active form and is subsequently converted within the body into its pharmacologically active metabolite, theophylline biosynth.com. This conversion is a critical step for this compound to exert its therapeutic effects.

The primary metabolic pathway for the conversion of this compound to theophylline involves enzymatic processes, notably those mediated by the cytochrome P450 (CYP) system. Theophylline itself is primarily metabolized in the liver, with CYP1A2 being the major enzyme responsible for its N-demethylation and 8-hydroxylation pharmgkb.org. While direct detailed information on the specific CYP enzymes solely responsible for the dealkylation of this compound to theophylline is less extensively documented in the provided results compared to the metabolism of theophylline itself, the general principle of methylxanthine metabolism heavily involves CYP enzymes, particularly CYP1A2 pharmgkb.org. Studies on other theophylline derivatives also indicate the involvement of metabolic processes to yield theophylline ontosight.aiontosight.aiontosight.ai.

Modulatory Effects on Phosphodiesterase Enzymes

Theophylline, the active metabolite of this compound, exerts significant pharmacological effects through its modulation of phosphodiesterase (PDE) enzymes ontosight.aiwikipedia.orgdrugbank.com. This inhibition leads to altered intracellular levels of cyclic nucleotides, which are crucial second messengers in various cellular signaling pathways.

Theophylline is recognized as a non-selective inhibitor of phosphodiesterase enzymes lecturio.comnih.gov. These enzymes are responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) lecturio.comnih.gov. By inhibiting PDEs, theophylline prevents the breakdown of these cyclic nucleotides, leading to increased intracellular concentrations of both cAMP and cGMP ontosight.ainih.gov. This elevation in cyclic nucleotide levels is a primary mechanism underlying many of theophylline's pharmacological actions, including smooth muscle relaxation and anti-inflammatory effects ontosight.ainih.gov.

While considered non-selective, theophylline exhibits differential inhibitory effects on various PDE isoforms. Research indicates that theophylline competitively inhibits type III and type IV phosphodiesterase (PDE3 and PDE4) drugbank.com. PDE3 inhibition is thought to account for a significant portion of the bronchodilator effect of theophylline, particularly in human airway smooth muscle mdpi.com. PDE4 inhibitors are also recognized for their anti-inflammatory properties and are targeted in the treatment of respiratory diseases mdpi.comfrontiersin.org. Theophylline's ability to inhibit both PDE3 and PDE4 contributes to its multifaceted effects on both smooth muscle tone and inflammatory processes nih.govmdpi.com.

The increase in intracellular cAMP and cGMP levels resulting from theophylline's PDE inhibition triggers various downstream signaling pathways. Elevated cAMP primarily activates protein kinase A (PKA), a key enzyme involved in mediating a wide range of cellular responses, including smooth muscle relaxation, modulation of inflammatory cell function, and regulation of gene expression wikipedia.orgjapsonline.com. Increased cGMP levels activate protein kinase G (PKG), which is also involved in smooth muscle relaxation and other signaling cascades wikipedia.orgabcam.com. These cyclic nucleotide-mediated pathways are central to the therapeutic effects observed with theophylline, such as bronchodilation and the suppression of inflammatory responses in respiratory diseases ontosight.aidrugbank.commdpi.comfrontiersin.org.

This compound:

This compound is a xanthine (B1682287) derivative, structurally related to theophylline. This article focuses exclusively on its reported pharmacological mechanisms and cellular interactions, specifically its engagement with adenosine receptors and histone deacetylases, based on available research.

Biotransformation and Metabolite Profiling

In Vitro Metabolic Pathways of 7-Ethyl Theophylline (B1681296)

In vitro studies provide valuable insights into the potential metabolic transformations a compound can undergo, often utilizing liver microsomes or recombinant enzyme systems to identify the enzymes and initial metabolic products.

Role of Hepatic Cytochrome P450 Isozymes (e.g., CYP1A2)

Hepatic cytochrome P450 (CYP) enzymes play a central role in the metabolism of many xenobiotics, including xanthine (B1682287) derivatives like theophylline and its analogues. While direct in vitro studies specifically on the CYP-mediated metabolism of 7-Ethyl Theophylline are not extensively detailed in the provided search results, the metabolism of related compounds, such as theophylline and caffeine (B1668208), offers relevant context.

Theophylline metabolism in humans is primarily mediated by cytochrome P-450 enzymes in the liver, with CYP1A2 identified as the major enzyme responsible for the formation of its main metabolites asm.org. CYP1A2 is known to be involved in the biotransformation of theophylline to 1-methylxanthine (B19228), 3-methylxanthine (B41622), and 1,3-dimethyluric acid asm.orgenghusen.dk. Other enzymes like CYP2E1 and CYP3A4 also contribute to theophylline metabolism, particularly in the formation of 1,3-dimethyluric acid enghusen.dk.

Given the structural similarity between this compound and theophylline, it is plausible that CYP enzymes, particularly CYP1A2, could be involved in the metabolism of this compound. However, specific experimental data confirming the precise role of individual CYP isozymes in this compound metabolism were not prominently found in the search results. One source mentions that this compound is a prodrug of theophylline and must be metabolized to theophylline by cytochrome P450 enzymes to become active biosynth.com. This suggests that the initial metabolic step for this compound might involve the removal of the ethyl group at the N7 position to yield theophylline.

Identification of Primary and Secondary Metabolites

The identification of metabolites is crucial for understanding the metabolic fate of a compound. For this compound, the primary metabolic step appears to be its conversion to theophylline biosynth.com. Theophylline itself is then further metabolized into several primary and secondary metabolites.

Major metabolites of theophylline in humans include 1,3-dimethyluric acid, 3-methylxanthine, and 1-methyluric acid asm.org. 1-Methylxanthine is further hydroxylated by xanthine oxidase to 1-methyluric acid asm.org. A minor metabolic pathway of theophylline also involves N-methylation to caffeine (1,3,7-trimethylxanthine) drugbank.com.

Based on the conversion of this compound to theophylline, the metabolites of theophylline would subsequently be considered metabolites of this compound. These include the dimethylxanthines (1,3-dimethyluric acid, 3-methylxanthine) and methyluric acids (1-methyluric acid) asm.org. While 1-methylxanthine is identified as a metabolite of theophylline in human liver microsome studies, it is not always found in human urine samples asm.org.

Other potential metabolites could arise from modifications of the ethyl group at the N7 position before or after the cleavage to theophylline, or from further metabolism of theophylline metabolites. However, specific details on such metabolites directly derived from the ethyl group of this compound were not extensively available in the provided search results. One study on the metabolic fate of fenetylline, a compound containing a theophylline structure with a complex side chain at the N7 position, identified several metabolites in rat and human urine, including those where the side chain was modified nih.gov. This suggests that the ethyl group of this compound could potentially undergo oxidative metabolism.

Interactive Table 1: Major Metabolites of Theophylline (Relevant to this compound Metabolism)

| Metabolite | PubChem CID | Primary/Secondary |

| Theophylline | 2153 | Primary |

| 1,3-Dimethyluric acid | 79437 | Primary |

| 3-Methylxanthine | 1114 | Primary |

| 1-Methyluric acid | 69726 | Secondary |

| 1-Methylxanthine | 68374 | Primary |

| Caffeine | 2519 | Minor Primary |

(Note: This table is based on the known metabolism of theophylline, which is a primary metabolite of this compound.)

In Vivo Metabolic Fate and Elimination Mechanisms

In vivo studies provide a comprehensive picture of how a compound is processed and eliminated by a living organism, encompassing absorption, distribution, metabolism, and excretion.

Comparative Metabolism Across Species in Preclinical Models

For instance, the metabolism of caffeine, a trimethylxanthine, shows variations across species, with paraxanthine (B195701) (1,7-dimethylxanthine) being the primary metabolite in humans and mice, formed by the removal of a methyl group by hepatic CYP1A2 wikipedia.org. Theophylline (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine) are also significant metabolites of caffeine, with their relative proportions varying between species osti.gov.

A study on the metabolic fate of fenetylline in rats and humans showed both common and differing metabolic pathways. Carboxymethyl-theophylline was a major metabolite in both species, but amphetamine was also a major metabolite, with the pathway producing amphetamine being more predominant in humans than in rats nih.gov. While this study involves a different N7-substituted theophylline, it illustrates that the metabolic handling of substituents at this position can vary between species.

Biotransformation Products in Biological Fluids (e.g., urine)

Analysis of biological fluids, particularly urine, is a common method for identifying and quantifying drug metabolites. As this compound is metabolized to theophylline, its biotransformation products in urine would include the urinary metabolites of theophylline.

The major urinary metabolites of theophylline in humans are 1,3-dimethyluric acid, 3-methylxanthine, and 1-methyluric acid asm.org. These metabolites are excreted in urine after their formation in the liver asm.org. The relative amounts of these metabolites in urine can be influenced by factors affecting CYP activity, such as drug interactions asm.org.

In the study on fenetylline, several metabolites were identified in rat and human urine, including acetylaminoethyl-theophylline, aminoethyl-theophylline, hydroxyethyl-theophylline, and carboxymethyl-theophylline, in addition to amphetamine and p-hydroxy-amphetamine nih.gov. The presence of metabolites where the N7 side chain is modified and excreted in urine suggests that similar transformations of the ethyl group of this compound could potentially occur, leading to the presence of ethyl-modified metabolites in biological fluids, although specific data for this compound were not found.

Interactive Table 2: Major Urinary Metabolites of Theophylline in Humans (Relevant to this compound Elimination)

| Metabolite | PubChem CID |

| 1,3-Dimethyluric acid | 79437 |

| 3-Methylxanthine | 1114 |

| 1-Methyluric acid | 69726 |

(Note: This table lists the major urinary metabolites of theophylline, a primary metabolite of this compound.)

Pharmacological Activity of this compound Metabolites

The primary metabolite of this compound is theophylline biosynth.com. Theophylline is a pharmacologically active compound known for its bronchodilator and anti-inflammatory effects, primarily through phosphodiesterase inhibition and adenosine (B11128) receptor antagonism drugbank.comnih.govwikipedia.org.

Among the major metabolites of theophylline, only caffeine (a minor metabolite) and 3-methylxanthine are reported to have pharmacological activity drugbank.com. 1,3-Dimethyluric acid and 1-methyluric acid, the major excretion products, are generally considered pharmacologically inactive.

Therefore, the main pharmacological activity attributed to the metabolism of this compound is likely due to its conversion to theophylline. Any other metabolites formed from the ethyl group or further metabolism of theophylline metabolites would need specific investigation to determine their pharmacological properties. The search results did not provide information on the pharmacological activity of potential ethyl-modified metabolites of this compound.

Advanced Analytical Methodologies in 7 Ethyl Theophylline Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 7-Ethyl Theophylline (B1681296) from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC methods are developed and validated to provide accurate, precise, and reliable quantification of analytes. For compounds like 7-Ethyl Theophylline, reversed-phase HPLC is commonly employed. Method validation typically involves assessing parameters such as accuracy, precision, linearity, range, selectivity, and robustness in accordance with regulatory guidelines. researchgate.netwisdomlib.orguobasrah.edu.iqnih.govresearchgate.net

Studies on related xanthines, such as theophylline and etofylline (B1671713), highlight typical HPLC conditions and validation parameters that would be relevant to this compound analysis. For instance, RP-HPLC methods have been developed and validated for the simultaneous estimation of theophylline and etofylline using C18 columns and mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with buffer solutions (e.g., phosphate (B84403) buffer or sodium acetate (B1210297) buffer) at specific pH values. wisdomlib.orgnih.govresearchgate.netwisdomlib.org UV detection is commonly used, often at wavelengths around 270-280 nm, where xanthine (B1682287) derivatives exhibit strong absorbance. researchgate.netwisdomlib.orguobasrah.edu.iqnih.gov

Validation parameters for these related methods have shown good linearity over specific concentration ranges, with high correlation coefficients (r² > 0.999). researchgate.netuobasrah.edu.iq Precision and accuracy are typically assessed through within-batch and between-batch analyses, demonstrating low relative standard deviations (% RSD) and high recovery rates. researchgate.netnih.gov The selectivity of these methods is confirmed by the absence of interference from degradation products or matrix components. researchgate.net

While direct validation data specifically for this compound using HPLC is less extensively documented in the provided snippets, its structural similarity to theophylline and etofylline suggests that similar RP-HPLC approaches with C18 columns and UV detection would be applicable and require rigorous validation following established protocols. wisdomlib.orgnih.govresearchgate.netwisdomlib.org One source mentions this compound being provided with comprehensive characterization data suitable for analytical method development and validation. clearsynth.com Another indicates that 7-(2-Chloroethyl)theophylline (B172990), a related compound, can be analyzed by RP-HPLC using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid, noting that formic acid should replace phosphoric acid for compatibility with Mass Spectrometry. sielc.com

Capillary HPLC Coupled with Mass Spectrometry (HPLC/MS)

Capillary HPLC coupled with Mass Spectrometry (HPLC/MS) offers enhanced sensitivity and specificity for the analysis of compounds in complex matrices. This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of MS.

Capillary HPLC/MS methods have been developed for the analysis of xanthines like theophylline, theobromine (B1682246), and caffeine (B1668208) in biological samples such as human plasma and urine. nih.govnih.gov These methods often utilize capillary columns with small internal diameters (e.g., 0.3 mm i.d.) which allow the entire effluent to be introduced into the MS system. nih.gov The coupling with Mass Spectrometry, particularly using techniques like frit-fast atom bombardment mass spectrometry (FAB-MS) or electrospray ionization (ESI), enables sensitive detection and identification based on the mass-to-charge ratio of the analytes and their fragments. nih.govnih.govresearchgate.net

The use of an internal standard, such as this compound itself in some methods for other xanthines, is crucial for accurate quantification in bioanalytical applications. nih.govnih.gov Capillary HPLC/MS methods can achieve low detection limits, for instance, around 5 ng/ml for theophylline, theobromine, and caffeine in plasma and urine. nih.gov The ability to identify and quantify compounds at low concentrations makes capillary HPLC/MS a valuable tool for research involving limited sample volumes or trace analysis of this compound.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. researchgate.netderpharmachemica.comscispace.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide connectivity information between atoms, further aiding in complete structural assignment. acs.org

Studies on related theophylline derivatives demonstrate the utility of NMR in confirming chemical structures. For example, ¹H NMR spectra show characteristic signals for methyl and ethyl protons, as well as aromatic or alkene protons. researchgate.netderpharmachemica.comscispace.com ¹³C NMR provides signals corresponding to the different carbon atoms, including those in the purine (B94841) ring and the ethyl group. researchgate.netderpharmachemica.comscispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. By generating ions from the molecule and measuring their mass-to-charge ratio, MS confirms the molecular weight. researchgate.netnih.govwikipedia.orgzhanggroup.org Furthermore, by inducing fragmentation of the molecular ion, characteristic fragment ions are produced, providing a "fingerprint" that can be used for identification and structural confirmation. researchgate.netwikipedia.orgresearchgate.netaip.org

Electron ionization (EI-MS) and electrospray ionization (ESI-MS) are common ionization techniques used in conjunction with MS for analyzing compounds like this compound. The PubChem entry for 7-Ethyltheophylline (CID 89976) includes GC-MS data with a top peak m/z of 208, corresponding to the molecular weight of this compound (208.22 g/mol ). nih.gov Studies on related xanthines and theophylline derivatives also utilize MS to confirm molecular weights and analyze fragmentation patterns. researchgate.netderpharmachemica.comnist.gov For example, LC-MS has been used to confirm molecular ion peaks and fragmentation patterns of theophylline derivatives. Collision-induced dissociation (CID) is a technique used in tandem MS (MS/MS) to generate characteristic fragments by colliding ions with neutral gas molecules. researchgate.netnih.gov This provides more detailed structural information.

Bioanalytical Approaches for Detection in Complex Matrices

Bioanalytical approaches are necessary for the detection and quantification of this compound in biological matrices such as plasma, urine, or tissue samples. These methods often involve sample preparation steps to isolate the analyte from the complex biological matrix before chromatographic or spectrometric analysis.

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.com These techniques help to remove interfering substances and concentrate the analyte, improving the sensitivity and specificity of the analysis. tandfonline.com

HPLC, particularly coupled with sensitive detectors like mass spectrometers (LC-MS or LC-MS/MS), is a primary technique for bioanalytical quantification of xanthines. nih.govtandfonline.comnovumprs.com LC-MS/MS methods offer high sensitivity and selectivity due to the combination of chromatographic separation and multiple reaction monitoring (MRM) in the mass spectrometer. nih.gov This allows for the specific detection and quantification of the analyte even in the presence of other endogenous compounds.

Studies on theophylline and other xanthines in biological fluids demonstrate the application of these bioanalytical approaches. For instance, LC-MS/MS methods have been developed and validated for the quantification of theophylline in human plasma with good accuracy and precision. nih.govnovumprs.com These methods often involve simple extraction procedures followed by chromatographic separation on reversed-phase columns and detection using tandem mass spectrometry in positive ionization mode, monitoring specific transitions. nih.gov The lower limit of quantification (LLOQ) for such methods can be in the low ng/mL range. nih.govnih.gov

Method Development for Biological Sample Analysis (e.g., blood, urine, hair)

The analysis of xanthine derivatives, including those structurally related to this compound, in biological matrices such as blood, urine, and plasma is crucial for various research and clinical applications. scribd.comresearchgate.netijsra.nettandfonline.com High-performance liquid chromatography (HPLC) is a widely used technique for the determination of these compounds in biological samples due to its sensitivity and specificity. scribd.comresearchgate.netijsra.nettandfonline.comuobasrah.edu.iq Sample preparation is a critical step in the analysis of biological matrices to remove interfering substances and concentrate the analyte. Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scribd.comresearchgate.nettandfonline.comresearchgate.net

For instance, a sensitive and reliable analytical procedure using gradient capillary HPLC-frit-fast atom bombardment mass spectrometry (FAB-MS) was established for the detection of theophylline, theobromine, and caffeine in human plasma and urine. nih.gov In this method, xanthines in the specimen were extracted using an Extrelut column. nih.gov Another method for determining theophylline in rabbit plasma utilized liquid chromatography-mass spectrometry (LC/MS), involving extraction with ethyl acetate. researchgate.netnih.gov

Different chromatographic columns and mobile phases are employed depending on the specific xanthine derivative and matrix being analyzed. For example, a reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water mixtures is commonly used for the separation of related compounds like theophylline. scribd.comuobasrah.edu.iqresearchgate.netresearchgate.net Detection is often achieved using UV detection at specific wavelengths, such as 270 nm, 273 nm, 274 nm, or 280 nm, depending on the compound's UV absorption properties. scribd.comuobasrah.edu.iqresearchgate.netbioline.org.br Mass spectrometry (MS) detection, particularly LC-MS/MS, offers high selectivity and sensitivity for the quantification of analytes in complex biological matrices. ijsra.nettandfonline.comresearchgate.netnih.gov

While specific detailed research findings solely focused on the method development for this compound in biological samples were not extensively found in the search results, the methodologies applied to similar xanthines like theophylline provide a strong indication of the approaches used for this compound. These methods generally involve extraction, chromatographic separation, and sensitive detection.

Use as Internal Standard in Quantitative Assays

This compound has been reported for use as an internal standard (IS) in quantitative analytical assays, particularly in chromatographic methods. nih.gov The use of an internal standard is a common practice in quantitative analysis to improve the accuracy and precision of the results by compensating for variations that may occur during sample preparation, injection, and chromatographic analysis. researchgate.net An ideal internal standard should be chemically similar to the analyte, but not present in the sample matrix, and should elute close to the analyte without interfering with its detection.

Structure Activity Relationship Sar Studies of 7 Ethyl Theophylline and Analogs

Impact of N7 Substitution on Receptor Binding Affinity

Substitution at the N7 position of the xanthine (B1682287) ring is known to influence the binding affinity of these compounds to adenosine (B11128) receptors. Theophylline (B1681296) itself is a non-selective adenosine receptor antagonist. Modifications at the N7 position, such as the addition of alkyl chains, can alter this profile.

Correlating Alkyl Chain Length and Branching with Adenosine Receptor Interactions

Research has explored the effect of different substituents at the N7 position on adenosine receptor binding. While theophylline (with no substitution at N7 beyond the ring nitrogen) and caffeine (B1668208) (with a methyl group at N7) are non-selective adenosine receptor antagonists, the nature of the substituent at N7 can influence affinity and selectivity for different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Some studies suggest that bulky substituents at the N7 position can decrease affinity for adenosine receptors. Conversely, other studies on caffeine and theophylline analogs indicated that ethyl substitution at the N1, N3, and N7 positions, when compared to methyl substitutions, seemed to enhance adenosine A1 receptor affinity. Specifically for theophylline analogs, the introduction of a 7-methyl group or a 7-propargyl group into 1-substituted xanthines has been shown to increase A₂A receptor affinity. Alkylation at the 7-position of 1,3-dimethylxanthine (theophylline) can slightly reduce A₂A receptor affinity (e.g., with methyl, allyl, and propyl groups) or not alter it (e.g., with a propargyl or phenyl group). The presence of a 2-chloroethyl moiety at the 7-position is often associated with increased affinity for the A₂A receptor.

Effects on Phosphodiesterase Inhibition Potency

Xanthine derivatives, including theophylline, are known to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, leading to increased intracellular levels of cyclic AMP (cAMP) and subsequent bronchodilation and anti-inflammatory effects. Theophylline is considered a relatively weak competitive inhibitor of phosphodiesterases compared to some other compounds, but it is supposedly more potent than caffeine in this regard. The impact of N7 substitution on PDE inhibition potency in theophylline analogs has also been investigated. While theophylline's PDE inhibitory properties are well-established, the specific effect of an ethyl group at the N7 position, as in 7-Ethyl Theophylline, on the potency and selectivity for different PDE isoforms requires specific research data on this particular analog. However, the general SAR for PDE inhibitors suggests that modifications to the core structure can significantly influence potency and selectivity. For instance, doxofylline, a theophylline derivative with a dioxalane group at the N7 position, acts as a phosphodiesterase inhibitor but shows poor antagonist activity for adenosine A₁ and A₂ receptors.

Influence of Substituents at Other Purine (B94841) Ring Positions (e.g., C8)

Modifications at positions other than N7, particularly at the C8 position of the xanthine ring, have a significant impact on the SAR of theophylline analogs, especially concerning adenosine receptor affinity and selectivity.

Substitution at the C8 position can lead to a substantial increase in potency and selectivity towards specific adenosine receptor subtypes. For example, 8-substituted xanthine derivatives have been developed that are over 10,000-fold more potent than theophylline as adenosine receptor antagonists. Aryl or cycloalkyl groups at the C8 position have shown promise in developing potent and selective A₁ and A₂A receptor antagonists.

Synergistic or Antagonistic Effects of Multiple Substitutions

The combination of substitutions at multiple positions on the xanthine core can lead to synergistic or antagonistic effects on receptor binding and enzyme inhibition. For instance, while N1 substitution is important for high affinity and selectivity towards adenosine receptors, N1 substitution along with N3 substitution can further enhance potency towards adenosine receptors. The impact of N7 substitution can be mixed. When considering both N7 and C8 substitutions, the interplay between the substituents' electronic and steric properties determines the final pharmacological profile. For example, studies on theophylline-7-riboside analogs with 8-alkylamino substituents showed an increase in affinity for adenosine A₁ receptors, suggesting that 8-substituents can interact with a lipophilic binding site.

Alterations in Pharmacological Selectivity and Efficacy

Substitutions at different positions of the theophylline scaffold can dramatically alter the pharmacological selectivity and efficacy of the resulting analogs. While theophylline is a non-selective adenosine receptor antagonist and a non-selective PDE inhibitor, modifications can lead to compounds with increased selectivity for a particular adenosine receptor subtype or a specific PDE isoform. This selectivity is crucial for developing drugs with targeted therapeutic effects and reduced off-target side effects. For example, potent and selective antagonists have been developed for all four adenosine receptor subtypes based on the xanthine structure, often involving substitutions at the C8 position. The type and position of the substituent can also influence whether a compound acts as an agonist or antagonist at a particular receptor.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling techniques play an increasingly important role in SAR analysis of xanthine derivatives and other drug classes. These methods can provide insights into the binding interactions between ligands (like this compound and its analogs) and their target proteins (adenosine receptors and phosphodiesterases) at a molecular level.

Molecular docking studies can predict the preferred binding orientation and conformation of a ligand within the binding site of a receptor or enzyme. This information helps in understanding which structural features are critical for binding affinity and can guide the design of new analogs with improved interactions. For instance, molecular docking has been used to explore the binding of 1,2,4-triazole (B32235) antagonists to the human A₂A adenosine receptor.

Molecular dynamics simulations can provide information about the stability of the ligand-protein complex and the dynamic behavior of the interacting molecules over time. Quantitative Structure-Activity Relationship (QSAR) models can be built using computational descriptors that represent various chemical properties of the molecules. These models correlate structural features with biological activity, allowing for the prediction of the activity of new, untested compounds. Computational approaches can help rationalize observed SARs and accelerate the discovery of novel and more potent or selective compounds by virtually screening large libraries of potential analogs.

Data Tables

While specific detailed data tables for this compound across various receptor subtypes and PDE isoforms were not extensively available in the search results, the general trends observed for theophylline analogs can be illustrated with representative data from the literature.

Here is a conceptual table illustrating the potential impact of N7 substitution on adenosine receptor affinity based on general xanthine SAR, noting that specific data for this compound would be needed for a precise entry.

| Compound | N7 Substituent | Adenosine A₁ Receptor Affinity (Ki) | Adenosine A₂A Receptor Affinity (Ki) | Notes |

| Theophylline | H | Micromolar range | Micromolar range | Non-selective |

| Caffeine | Methyl | Micromolar range | Micromolar range | Non-selective |

| This compound | Ethyl | Data needed | Data needed | Expected to influence affinity |

| Doxofylline | Dioxalane | Poor affinity | Poor affinity | Selective PDE inhibitor |

Here is a conceptual table illustrating the potential impact of substitution on phosphodiesterase inhibition based on general xanthine SAR:

| Compound | Key Modification | PDE Inhibition Potency (IC₅₀) | Selectivity Notes |

| Theophylline | None | Micromolar range | Inhibits PDE3, PDE4 |

| Caffeine | N7 Methyl | Micromolar range | Less potent than theophylline |

| Doxofylline | N7 Dioxalane | Inhibitory activity | Selective PDE inhibitor |

| This compound | N7 Ethyl | Data needed | Data needed |

Detailed Research Findings

Detailed research findings on the SAR of xanthine derivatives highlight the sensitivity of adenosine receptor binding and PDE inhibition to structural modifications. For instance, studies comparing theophylline and caffeine have shown that the presence of the N7 methyl group in caffeine results in slightly different affinities compared to theophylline. The introduction of bulkier groups or different functional groups at the N7 position, as seen with piperazine (B1678402) or chloroethyl substitutions, can lead to altered solubility, pharmacokinetics, and receptor interactions.

Research on C8-substituted theophylline analogs has demonstrated that these modifications can lead to compounds with significantly enhanced potency and selectivity for adenosine receptors. For example, 8-phenyltheophylline (B1204217) showed considerably higher potency towards A₁ and A₂ receptors compared to theophylline. The nature of the substituent at C8, including its size, shape, and electronic properties, is critical in determining the binding profile.

Studies involving multiple substitutions, such as modifications at both N7 and C8, aim to optimize the pharmacological profile by combining favorable interactions. This can lead to compounds with a desired balance of potency, selectivity, and other pharmacological properties.

The application of computational chemistry has allowed researchers to gain a deeper understanding of these interactions by visualizing how different parts of the molecule interact with amino acid residues in the binding sites of adenosine receptors and phosphodiesterases. This molecular-level insight complements experimental SAR data and aids in the rational design of novel xanthine derivatives with improved therapeutic potential.

Docking Studies with Target Enzymes and Receptors

Molecular docking studies are computational techniques used to predict the preferred orientation (binding mode) of a ligand (such as this compound or its analogs) within the binding site of a target protein (enzyme or receptor). These studies provide insights into the key interactions driving the binding process, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, and can estimate binding affinities.

While specific detailed docking studies focusing solely on this compound are not extensively reported in the provided search results, studies on other 7-substituted theophylline derivatives offer valuable insights into how modifications at this position can affect interactions with biological targets. Theophylline and its analogs are known to interact with phosphodiesterase (PDE) enzymes and adenosine receptors nih.govwikipedia.org. Docking studies on theophylline derivatives targeting acetylcholinesterase (AChE) have also been conducted conicet.gov.arnih.govrsc.org. These studies often reveal that the substituent at the N7 position can influence the fit of the molecule within the binding pocket and modulate interactions with specific amino acid residues nih.gov.

For example, docking studies on theophylline-based compounds designed as AChE inhibitors have shown that the nature and length of the linker attached to the theophylline core, often at the N7 position, are crucial for optimal interaction with the enzyme's catalytic and peripheral anionic sites conicet.gov.arnih.gov. Similarly, studies on 7-(2-chloroethyl)theophylline (B172990) highlight its enhanced affinity for adenosine A2B receptors compared to theophylline, suggesting that the chloroethyl group at the N7 position plays a role in this selective binding zhanggroup.org. The precise binding mode of this compound would depend on the specific target protein, with the ethyl group potentially engaging in hydrophobic interactions within the binding site.

Docking studies can predict binding scores or energies, although these are computational estimations and require experimental validation. Studies on theophylline derivatives have reported binding affinity values (e.g., IC50, Ki) for various targets, which can be correlated with predicted docking scores in SAR analyses conicet.gov.arnih.govrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate a set of numerical descriptors representing the structural and physicochemical properties of compounds with their biological activity. These models can be used to predict the activity of new compounds and to identify the key structural features that contribute to the observed activity.

QSAR studies have been applied to series of theophylline derivatives to understand the relationship between their chemical structures and biological effects, such as enzyme inhibition or receptor binding rsc.orgresearchgate.netscirp.orgsci-hub.se. These studies often utilize a variety of molecular descriptors, including constitutional, topological, electronic, and steric parameters. For instance, QSAR models developed for theophylline derivatives acting as inhibitors of enzymes like ALDH1A1 have incorporated descriptors such as LogP (lipophilicity), molecular weight (MW), polarizability (Pol), molar refractivity (MR), and electronic descriptors like HOMO and LUMO energies researchgate.net.

While specific QSAR models focused exclusively on this compound were not detailed in the search results, studies on congeneric series including 7-substituted xanthines demonstrate the utility of this approach. By analyzing the correlation between structural descriptors and activity data for a series of analogs, QSAR models can provide quantitative insights into how modifications, such as the introduction of an ethyl group at the N7 position, are likely to influence the biological activity compared to the parent compound or other derivatives. These models can help prioritize compounds for synthesis and experimental testing.

Mechanistic Toxicology and Safety Pharmacology at the Cellular Level

Cellular Mechanisms of Toxicity Associated with Theophylline (B1681296) Derivatives

Theophylline and its derivatives exert their cellular effects through several key mechanisms, two of the most prominent being adenosine (B11128) receptor antagonism and phosphodiesterase inhibition. These actions can lead to altered cellular signaling and function, contributing to toxic responses.

Adenosine Receptor-Mediated Toxic Effects (e.g., CNS stimulation, cardiac arrhythmias, gastric hypersecretion)

Theophylline and its derivatives are known to act as non-selective antagonists of adenosine receptors, including A₁, A₂A, A₂B, and A₃ subtypes wikipedia.orgamegroups.org. Adenosine is an endogenous nucleoside that acts as an inhibitory neurotransmitter in the central nervous system (CNS) and plays roles in regulating cardiovascular function and gastric secretion. By blocking adenosine receptors, theophylline derivatives can disrupt these regulatory processes at the cellular level.

Antagonism of adenosine A₁ receptors in the CNS can lead to neuronal excitation, contributing to effects like CNS stimulation amegroups.orgnih.gov. In the heart, blockade of A₁ receptors can interfere with adenosine's inhibitory effects on sinoatrial and atrioventricular nodes, potentially leading to increased heart rate and arrhythmias amegroups.orgnih.govmedscape.comnih.gov. Adenosine also influences gastric function, and its receptor antagonism by theophylline derivatives may contribute to increased gastric acid secretion and gastrointestinal disturbances amegroups.orgnih.gov. While specific data on 7-Ethyl Theophylline's affinity for each adenosine receptor subtype is limited in the provided sources, the general mechanism observed with theophylline and other derivatives suggests a similar mode of action researchgate.nethres.ca. For instance, 7-(2-chloroethyl)theophylline (B172990), another 7-substituted derivative, has shown enhanced affinity for human A₂B receptors compared to theophylline .

Phosphodiesterase Inhibition-Related Cytotoxicity (e.g., nausea, vomiting, headaches, palpitations)

Theophylline derivatives are also competitive inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) wikipedia.orgamegroups.orgnih.gov. Inhibition of PDEs leads to increased intracellular concentrations of these cyclic nucleotides, which act as second messengers in various cellular signaling pathways amegroups.orgnih.gov.

Elevated cAMP levels can influence numerous cellular processes. In smooth muscle cells, increased cAMP leads to relaxation, contributing to the bronchodilatory effect of theophylline nih.govresearchgate.net. However, in other cell types, dysregulation of cAMP signaling can contribute to toxicity. For example, PDE inhibition can affect cardiac cells, potentially leading to increased contractility and heart rate, manifesting as palpitations nih.govmedscape.comuoanbar.edu.iq. While the direct cellular mechanisms leading to nausea, vomiting, and headaches specifically through PDE inhibition are complex and may involve multiple cell types and pathways (including effects on the CNS and gastrointestinal tract), the link between PDE inhibition and these adverse effects at a systemic level is recognized for theophylline amegroups.orgnih.govmedscape.com. Studies have also explored the selective toxicity of elevated cAMP towards certain cancer cell lines, suggesting that PDE inhibition can influence cell growth and apoptosis pathways ispub.com.

In Vitro Models for Assessing Cellular Stress and Viability

In vitro studies using various cell lines are valuable tools for assessing the potential cellular toxicity of compounds like this compound and elucidating the underlying mechanisms.

Hepatic Cell Line Studies (e.g., GSH Depletion, LDH Leakage)

The liver is a primary site of metabolism for theophylline derivatives, making hepatic cells particularly relevant for toxicity assessments nih.govmedscape.combionity.com. In vitro studies using hepatic cell lines or isolated hepatocytes are commonly employed to evaluate cellular stress and viability. Markers such as glutathione (B108866) (GSH) depletion and lactate (B86563) dehydrogenase (LDH) leakage are frequently measured endpoints derpharmachemica.comfarmaciajournal.comkyoto-u.ac.jp.

GSH is a key intracellular antioxidant, and its depletion can indicate oxidative stress and increased susceptibility to cellular damage farmaciajournal.comnih.gov. LDH is a cytosolic enzyme, and its leakage into the surrounding medium indicates damage to the cell membrane and loss of cell viability farmaciajournal.comkyoto-u.ac.jp. Studies on theophylline derivatives have utilized these markers. For instance, research on newly synthesized 7,8-disubstituted theophylline derivatives evaluated their effects on cell viability, LDH leakage, and GSH depletion in isolated rat hepatocytes derpharmachemica.com. Another study assessing the hepatotoxicity of various compounds, including theophylline, in isolated rat hepatocytes also measured GSH levels and LDH activity farmaciajournal.com. Theophylline itself did not show covalent binding in human liver microsomes in one study, suggesting a lower potential for certain types of metabolism-dependent toxicity compared to some hepatotoxins acs.org. However, other studies in AML12 mouse hepatocytes showed that theophylline induced concentration-dependent cytotoxicity and affected intracellular calcium signaling nih.gov.

Data from studies on theophylline derivatives in hepatic cell lines can provide insights into the potential of this compound to induce similar cellular stress responses. For example, a study on novel theophylline-1,2,3-triazole derivatives evaluated their toxicity to normal hepatocyte cells (LO2) and found little toxicity at therapeutic concentrations, while showing antiproliferative effects on cancer cell lines frontiersin.org.

Here is an example of how data from hepatic cell line studies on theophylline derivatives might be presented:

| Compound | Cell Line | Endpoint | Concentration | Observed Effect | Citation |

| Theophylline Derivative 7d | Isolated Rat Hepatocytes | LDH Leakage | 100 µM | Expressed highest toxicity compared to theophylline | derpharmachemica.com |

| Theophylline Derivative 7d | Isolated Rat Hepatocytes | GSH Depletion | 100 µM | Expressed highest toxicity compared to theophylline | derpharmachemica.com |

| Theophylline Derivative 7b | Isolated Rat Hepatocytes | Toxicity | 100 µM | Outlined as the least toxic structure | derpharmachemica.com |

| Theophylline Derivative 3f | Isolated Rat Hepatocytes | LDH Activity | Not specified | Increased enzyme activity by 346% | farmaciajournal.com |

| Theophylline Derivative 4f | Isolated Rat Hepatocytes | LDH Activity | Not specified | Increased enzyme activity by 382% | farmaciajournal.com |

| Theophylline Derivative 3c | Isolated Rat Hepatocytes | LDH Activity | Not specified | Increased enzyme activity by 287% | farmaciajournal.com |

| Theophylline Derivative 4c | Isolated Rat Hepatocytes | LDH Activity | Not specified | Increased enzyme activity by 297% | farmaciajournal.com |

| Theophylline Derivative 3f | Isolated Rat Hepatocytes | GSH Levels | Not specified | Decrease in reduced glutathione by 67% | farmaciajournal.com |

| Theophylline Derivative 4f | Isolated Rat Hepatocytes | GSH Levels | Not specified | Decrease in reduced glutathione by 71% | farmaciajournal.com |

| Theophylline Derivative 3c | Isolated Rat Hepatocytes | GSH Levels | Not specified | Decreasing the GSH levels by 24% | farmaciajournal.com |

| Theophylline Derivative 4c | Isolated Rat Hepatocytes | GSH Levels | Not specified | Decreasing the GSH levels by 19% | farmaciajournal.com |

| Theophylline | AML12 Mouse Hepatocytes | Cell Viability | 25-125 µM | Decreased concentration-dependently | nih.gov |

| Theophylline-1,2,3-triazole derivative d17 | LO2 (Normal Hepatocytes) | Cytotoxicity | Therapeutic | Little toxicity | frontiersin.org |

Neural Cell Line Responses to the Compound

The CNS effects of theophylline derivatives, mediated partly by adenosine receptor antagonism, highlight the relevance of studying their impact on neural cells amegroups.orgnih.gov. In vitro models using neural cell lines or primary neurons can help assess neurotoxicity and the mechanisms involved.

Studies on theophylline have investigated its effects on neuronal activity and calcium signaling. For instance, theophylline was shown to inhibit capsaicin-induced increases in intracellular calcium and membrane depolarization in primary cultured dissociated jugular neurons nih.gov. This suggests an influence on neuronal excitability. While specific studies on this compound's effects on neural cell lines were not extensively detailed in the provided results, the known neuroexcitatory effects of theophylline derivatives imply that such studies would be pertinent to understanding the cellular basis of potential CNS toxicity. Research on other theophylline derivatives has also explored their effects on neuronal responses in rat hippocampus, indicating ongoing investigation into the neuropharmacological profiles of these compounds researchgate.net.

Modulation of Endogenous Biochemical Pathways in Toxicity

Beyond adenosine receptor antagonism and phosphodiesterase inhibition, theophylline derivatives can modulate other endogenous biochemical pathways that may contribute to their toxicological profiles at the cellular level.

One significant aspect is the impact on cyclic nucleotide signaling. By inhibiting PDEs, theophylline derivatives increase intracellular cAMP and cGMP levels, affecting downstream pathways regulated by protein kinase A (PKA) and protein kinase G (PKG) wikipedia.orgamegroups.orgnih.gov. Dysregulation of these pathways can have widespread cellular consequences.

Theophylline has also been shown to influence calcium homeostasis nih.gov. Alterations in intracellular calcium concentrations can affect numerous cellular functions, including neurotransmission, enzyme activity, and cell viability nih.gov. A study in AML12 hepatocytes demonstrated that theophylline induced cytotoxicity associated with calcium signaling, releasing calcium from the endoplasmic reticulum and inducing calcium entry nih.gov.

Based on the available scientific literature retrieved, detailed information focusing solely on the mechanistic toxicology and safety pharmacology of the chemical compound this compound at the cellular level, specifically concerning its effects on catecholamine release, cyclic AMP levels, ion channel modulation, hypokalemia, hyperglycemia, and hypophosphatemia, is limited. The provided search results primarily describe these mechanisms and effects in relation to the parent compound, Theophylline (1,3-dimethylxanthine).

While this compound is a derivative of Theophylline, and related xanthines often share pharmacological properties such as phosphodiesterase inhibition and adenosine receptor antagonism, the specific cellular-level impacts of the ethyl substitution at the 7-position on these mechanisms and subsequent physiological effects are not extensively detailed in the retrieved information.

Theophylline is known to exert its effects, in part, by inhibiting phosphodiesterase enzymes, which leads to increased intracellular levels of cyclic AMP flybase.orgguidetopharmacology.orgwikipedia.org. It also acts as a non-selective antagonist at adenosine receptors flybase.orgguidetopharmacology.orgnih.gov. Furthermore, Theophylline can increase the release of endogenous catecholamines. These actions are associated with various physiological responses and, at higher concentrations or in cases of toxicity, can contribute to metabolic disturbances such as hypokalemia and hyperglycemia, which are thought to result from increased catecholamine activity. The role of ion channel modulation in the effects of Theophylline has also been suggested, with some evidence indicating an interaction with calcium-activated potassium channels wikipedia.org. Hypophosphatemia has also been noted as a metabolic effect associated with Theophylline toxicity.

However, the specific research findings and data tables detailing these precise mechanisms and effects for this compound were not found within the scope of the conducted searches. Information regarding other 7-substituted theophylline derivatives exists, suggesting modifications at this position can influence activity, but the specific toxicological mechanisms of this compound itself at the cellular level for the requested points are not clearly elucidated in the provided results.

Therefore, a comprehensive article section focusing solely on this compound's mechanistic toxicology as outlined cannot be generated based on the currently available and retrieved information, as the detailed cellular mechanisms and associated homeostatic disruptions are predominantly described for Theophylline.

Preclinical Investigation of Pharmacological Actions

Bronchodilatory Mechanisms in Experimental Models

The primary therapeutic effect for which theophylline (B1681296) was initially recognized is its ability to relax airway smooth muscle. nih.gov Experimental models have been crucial in dissecting the molecular pathways responsible for this action.

The bronchodilatory effect of theophylline is primarily attributed to two distinct molecular mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. wikipedia.orgdrugbank.com

Phosphodiesterase (PDE) Inhibition: Theophylline acts as a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4. nih.gov By inhibiting these enzymes, theophylline prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP), leading to its accumulation within airway smooth muscle cells. nih.govnih.gov Increased cAMP levels activate protein kinase A, which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation. nih.govwikipedia.org While this is a well-established mechanism, studies indicate that relatively high concentrations of theophylline are required for maximal relaxation via PDE inhibition, suggesting other pathways are also significant at therapeutic levels. nih.gov

Adenosine Receptor Antagonism: Theophylline is a potent antagonist of adenosine receptors, particularly A1, A2A, and A2B. wikipedia.orgdrugbank.com Adenosine can induce bronchoconstriction in asthmatic subjects, not by acting directly on smooth muscle, but by triggering the release of bronchoconstrictor mediators like histamine (B1213489) and leukotrienes from mast cells. nih.gov By blocking these receptors, theophylline can prevent adenosine-mediated mediator release, thereby contributing to its bronchodilator effect. nih.gov Some research suggests that the relaxant properties of theophylline are more closely linked to PDE inhibition than adenosine antagonism, as other xanthine (B1682287) derivatives that block adenosine receptors but don't inhibit PDE fail to cause significant smooth muscle relaxation. nih.gov

Table 1: Key Mechanisms of Theophylline-Induced Airway Smooth Muscle Relaxation

| Mechanism | Target | Outcome | Reference |

|---|---|---|---|

| Phosphodiesterase (PDE) Inhibition | PDE3, PDE4 | Increased intracellular cAMP, leading to smooth muscle relaxation. | nih.gov |

| Adenosine Receptor Antagonism | A1, A2A, A2B Receptors | Prevention of adenosine-induced release of bronchoconstrictors (e.g., histamine) from mast cells. | nih.govwikipedia.org |

Beyond its direct effects on smooth muscle tone, theophylline reduces the airway's hyperresponsiveness to various bronchoconstrictor stimuli. nih.gov In experimental settings, theophylline has been shown to markedly attenuate airway reactivity to challenges with histamine and methacholine (B1211447) in a dose-dependent manner. nih.gov This protective effect is observed even at concentrations considered sub-therapeutic for direct bronchodilation. nih.gov

Chronic treatment with theophylline has been demonstrated to reduce airway reactivity to methacholine, as indicated by an improvement in the provocative concentration needed to cause a fall in FEV1 (PC20) and a lowering of the dose-response slope. nih.goversnet.org The compound also suppresses the airway's response to adenosine and allergens. drugbank.com While theophylline can reduce the early asthmatic response to an allergen challenge, it does not appear to inhibit the subsequent allergen-induced increase in airway hyperresponsiveness to methacholine. mcmaster.ca

Table 2: Effect of Theophylline on Airway Responsiveness to Histamine and Methacholine

| Stimulus | Theophylline Effect | Key Finding | Reference |

|---|---|---|---|

| Histamine | Attenuates airway reactivity | Increased the provocative dosage needed to cause a 100% increase in specific airway resistance. | nih.gov |

| Methacholine | Reduces airway sensitivity and reactivity | Chronic treatment lowered the dose-response slope and improved PC20 values. | nih.govnih.goversnet.org |

| Allergen | Reduces early asthmatic response | Did not prevent the subsequent increase in airway hyperresponsiveness following allergen exposure. | mcmaster.ca |

Anti-Inflammatory and Immunomodulatory Effects

Increasingly, preclinical evidence has established that theophylline possesses significant anti-inflammatory and immunomodulatory properties, which may be central to its therapeutic benefit, particularly at lower concentrations. mdpi.comnih.gov

Theophylline has been shown to modulate the release of key inflammatory mediators. It can inhibit the release of mediators from chopped human lung tissue, an effect likely mediated by PDE inhibition at high concentrations. mdpi.com At lower, more therapeutically relevant concentrations, theophylline exhibits more nuanced effects on cytokine production. For instance, it has been found to inhibit the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma. wikipedia.orgnih.gov

Theophylline exerts considerable influence over the function and survival of key immune cells involved in airway inflammation.

T-lymphocytes: T-lymphocytes are central to coordinating chronic inflammatory responses. mdpi.com Theophylline has several effects on these cells, including the induction of apoptosis (programmed cell death), which reduces their survival. nih.govmdpi.com Studies have shown that treatment with low-dose theophylline can lead to a significant decrease in the number of T-lymphocytes (both CD4+ and CD8+ subsets) in bronchoalveolar lavage fluid from asthmatics after an allergen challenge. nih.gov It also inhibits T-cell proliferation and the synthesis of Interleukin-2 (IL-2). mdpi.comqdcxjkg.com

Neutrophils: Theophylline has been found to induce neutrophil apoptosis, potentially through the antagonism of adenosine A2A receptors. mdpi.comnih.gov It also inhibits neutrophil chemotaxis, which is the migration of these cells to sites of inflammation. mdpi.comnih.govdrugbank.com Additionally, theophylline can inhibit the release of superoxide (B77818) anions from human neutrophils. mdpi.com

This modulation of T-cell and neutrophil activity underscores theophylline's role as an immunomodulatory agent, capable of dampening the cellular components of airway inflammation. mdpi.comnih.gov

Table 3: Immunomodulatory Effects of Theophylline on Immune Cells

| Immune Cell | Preclinical Finding | Mechanism of Action | Reference |

|---|---|---|---|

| T-lymphocytes | Induces apoptosis; reduces cell numbers in airways; inhibits IL-2 synthesis. | Likely mediated by PDE inhibition. | nih.govmdpi.comnih.gov |

| Neutrophils | Induces apoptosis; inhibits chemotaxis and superoxide anion release. | May be mediated by adenosine A2A receptor antagonism. | mdpi.comnih.govnih.gov |

Central Nervous System Effects

As a methylxanthine, theophylline is chemically similar to caffeine (B1668208) and is known to be a central nervous system (CNS) stimulant. nih.govwikipedia.org Its primary CNS effects are believed to stem from its role as an adenosine receptor antagonist. nih.gov Adenosine is an inhibitory neurotransmitter that promotes sleep and reduces neuronal activity. wikipedia.org By blocking adenosine receptors, theophylline increases alertness and can stimulate the medullary respiratory center. wikipedia.org

In comparative studies with caffeine, theophylline has been shown to improve performance on continuous attention tasks compared to a placebo. nih.gov However, the same research indicated that caffeine is a more potent CNS stimulant, with subjects reporting feeling significantly more alert and energetic on caffeine than on theophylline. nih.govnih.gov Theophylline's stimulant properties are generally considered a side effect of its primary therapeutic use in respiratory diseases. nih.gov In cases of toxicity, theophylline can lead to seizures, and its antagonism of inhibitory A1 adenosine receptors in the hippocampus may contribute to this neurotoxicity. nih.gov

Despite a comprehensive search for preclinical data on the pharmacological actions of 7-Ethyl Theophylline, no specific research findings were identified for this particular compound within the requested domains of neurotransmitter system modulation, receptor binding profiles in the brain, or its effects on the cardiovascular system.

The scientific literature readily available through the conducted searches focuses extensively on the parent compound, theophylline, and its various salts, such as aminophylline. However, information detailing the specific effects of the 7-ethyl substitution on the pharmacological properties outlined in the query is not present in the available results.

Therefore, this article cannot be generated as per the user's specific instructions to focus solely on "this compound" and adhere to the provided outline, due to the absence of relevant preclinical data in the search results.

Emerging Research Avenues and Therapeutic Potential Exploration Mechanistic

Exploration of Anti-Cancer Mechanisms in In Vitro Systems

The therapeutic potential of theophylline (B1681296) and its derivatives, including 7-Ethyl Theophylline, is an active area of investigation in oncology. Research has focused on elucidating the specific mechanisms by which these compounds exert anti-cancer effects in laboratory settings.

Theophylline, the parent compound of this compound, has demonstrated notable cytotoxic and anti-proliferative effects across various cancer cell lines. In MDA-MB-231 human breast cancer cells, theophylline induces mitotic inhibition and reduces cell viability in a concentration- and time-dependent manner. nih.gov It not only decreases DNA synthesis but also impacts protein synthesis, leading to a reduction in cell number that surpasses what would be expected from mitotic arrest alone. nih.gov